2,2,4,4-Tetramethyloxetan-3-amine hydrochloride
CAS No.: 2173991-84-7
Cat. No.: VC7959105
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2173991-84-7 |
---|---|
Molecular Formula | C7H16ClNO |
Molecular Weight | 165.66 |
IUPAC Name | 2,2,4,4-tetramethyloxetan-3-amine;hydrochloride |
Standard InChI | InChI=1S/C7H15NO.ClH/c1-6(2)5(8)7(3,4)9-6;/h5H,8H2,1-4H3;1H |
Standard InChI Key | YYKRJKSEDDBWJF-UHFFFAOYSA-N |
SMILES | CC1(C(C(O1)(C)C)N)C.Cl |
Canonical SMILES | CC1(C(C(O1)(C)C)N)C.Cl |
Introduction
Chemical Identity and Structural Features
The base structure of 2,2,4,4-tetramethyloxetan-3-amine (CAS: 89783-05-1) consists of a four-membered oxetane ring with methyl groups at the 2,2,4,4-positions and an amine group at the 3-position . The hydrochloride form arises from the protonation of the amine group with hydrochloric acid, resulting in a molecular formula of C₇H₁₅NO·HCl and a molecular weight of 165.66 g/mol (base: 129.20 g/mol + HCl: 36.46 g/mol) .
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₇H₁₅NO·HCl |
Molecular Weight | 165.66 g/mol |
CAS Registry Number | 89783-05-1 (base compound) |
Density | Not reported |
Melting Point | Not reported |
Boiling Point | Not reported |
Solubility | Likely soluble in polar solvents |
The oxetane ring imposes significant steric hindrance, which influences the compound’s reactivity and conformational stability. X-ray crystallography data for analogous oxetane derivatives suggest a puckered ring geometry that enhances stereochemical control in synthetic applications .
Applications in Pharmaceutical and Organic Chemistry
Role in Peptide Synthesis
The compound’s rigid oxetane backbone and chiral amine make it a candidate for peptide mimetics. A patent describing branched amides of L-aspartyl-D-amino acid dipeptides highlights the use of structurally similar amines to modulate steric and electronic properties in sweetener molecules . For instance, the thietane analog (2,2,4,4-tetramethylthietan-3-amine) is incorporated into dipeptides to enhance thermal stability and reduce hygroscopicity .
Intermediate in Heterocyclic Chemistry
Oxetanes are valuable intermediates for constructing oxygen-containing heterocycles. The methyl groups on the oxetane ring can direct regioselective functionalization, enabling the synthesis of complex frameworks such as morpholines or piperazines . Companies like Dtchem Laboratories specialize in analogous intermediates for drug development, underscoring the potential industrial relevance of this compound .
Future Research Directions
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Crystallographic Studies: Resolving the crystal structure of the hydrochloride salt would elucidate its hydrogen-bonding network and packing efficiency.
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Catalytic Applications: Testing its utility as a ligand in asymmetric catalysis could exploit its chiral environment.
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Biological Screening: Evaluating bioactivity in antimicrobial or anticancer assays may reveal therapeutic potential.
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